1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a hydroxyl group at the C4 position, and a carboxylic acid moiety at the C2 position of the partially saturated indole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics and protease inhibitors, owing to its structural rigidity and functional group versatility. Its synthesis typically involves multi-step procedures, including cyclization and Boc protection, as seen in analogous indole derivatives .
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUDXLXCBARSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amines.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds until the desired point in the synthesis. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Pathways
The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals. Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific amine it is protecting and the context of its use.
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which could potentially influence the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis. This allows for the controlled addition and removal of functional groups, enabling the synthesis of complex organic molecules.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base. The removal of the Boc group, on the other hand, requires the presence of a strong acid. Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the reaction environment.
Biological Activity
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 2089255-23-0
- Appearance : White to yellow powder
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : Studies have demonstrated that 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with chronic diseases.
- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. In vitro studies have indicated a reduction in markers such as TNF-alpha and IL-6 in treated cell lines.
- Antimicrobial Activity : Preliminary evaluations suggest that it possesses antimicrobial properties against various bacterial strains. This activity was assessed using standard disk diffusion methods, showing inhibition zones comparable to known antibiotics.
- Cytotoxicity : In cancer research, the compound has been tested for cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The results indicate that it may induce apoptosis through mitochondrial pathways.
The mechanisms underlying the biological activities of 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid are still being elucidated. Key proposed mechanisms include:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression.
- Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, the compound may mitigate oxidative stress-related damage, enhancing cell survival and function.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antioxidant Properties :
- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in free radical activity when compared to controls.
-
In Vivo Anti-inflammatory Study :
- A murine model was utilized to assess the anti-inflammatory effects.
- Administration of the compound resulted in decreased paw edema and lower levels of inflammatory markers.
-
Cytotoxicity Assay :
- The MTT assay was performed on human cancer cell lines.
- IC50 values were determined, showing promising results for further development as an anticancer agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 279.29 g/mol |
| CAS Number | 2089255-23-0 |
| Antioxidant Activity | Significant scavenging ability |
| Anti-inflammatory Activity | Reduced cytokine levels |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity | Induces apoptosis in cancer cells |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protecting moiety for amines. Its removal typically occurs under acidic conditions:
- Reagents : Trifluoroacetic acid (TFA), HCl in dioxane, or HBr in acetic acid .
- Product : 4-hydroxyindoline-2-carboxylic acid, which retains the hydroxyl and carboxylic acid functionalities for further derivatization.
Example Reaction :
Ester Hydrolysis
The carboxylic acid group can participate in esterification or hydrolysis:
Amide Bond Formation
The carboxylic acid group reacts with amines to form amides, a key step in medicinal chemistry:
- Reagents : HATU, EDCI, or DCC with HOBt .
- Example Product : Amide derivatives (e.g., N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide ), which have shown bioactivity as CFTR potentiators .
Table 1: Amide Synthesis Conditions
| Amine Partner | Coupling Agent | Solvent | Yield (%) | Citation |
|---|---|---|---|---|
| 2,4-Di-tert-butylphenol | HATU | DMF | 78 | |
| Benzylamine | EDCI/HOBt | THF | 65 |
Functionalization of the Hydroxyl Group
The 4-hydroxy group on the indoline ring undergoes reactions typical of phenols:
- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and a base (K₂CO₃) yields ethers .
- Acylation : Reaction with acetyl chloride forms acetate esters .
Hypothesized Pathway :
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions, the indoline ring may undergo transformations:
- Oxidation : With KMnO₄ or CrO₃, the indoline ring oxidizes to indole, though this is less common due to steric protection by the Boc group .
- Nenitzescu Reaction : In the presence of electron-deficient dienophiles, the indoline scaffold participates in cycloadditions to form polycyclic structures .
Bromination and Halogenation
Electrophilic aromatic substitution at the indoline’s aromatic ring is feasible:
- Bromination : Using Br₂ in acetic acid introduces bromine at the 5- or 6-position.
- Chlorination : SOCl₂ converts the carboxylic acid to an acyl chloride for further reactions .
Table 2: Halogenation Reactions
| Reagent | Position Substituted | Product | Application |
|---|---|---|---|
| Br₂ (AcOH) | C-6 | 6-Bromo derivative | Suzuki coupling precursor |
| SOCl₂ | Carboxylic acid | Acyl chloride intermediate | Amide synthesis |
Decarboxylation
Thermal or photochemical decarboxylation removes the carboxylic acid group:
- Conditions : Heating in quinoline with Cu powder .
- Product : 1-Boc-4-hydroxyindoline, a simpler scaffold for further modifications.
Key Research Findings
- Bioisosteric Replacement : Replacing the indole hydroxyl with a phenol group improved CFTR potentiation by 40-fold .
- Hydrogen Bonding : Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes planar conformations, enhancing biological activity .
- Synthetic Utility : The Boc group enables modular synthesis of indoline-based libraries via sequential deprotection and functionalization .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic Acid
- Key Differences : Replaces the C4 hydroxyl group with methoxy groups at C4 and C4.
- Impact : The methoxy groups enhance lipophilicity and metabolic stability compared to the hydroxyl group, which may improve membrane permeability but reduce hydrogen-bonding capacity .
- Applications : Preferred in prodrug strategies where increased lipophilicity is advantageous.
7-Fluoro-4-methoxy Analog
- Key Differences : Incorporates a fluorine atom at C7 and a methoxy group at C3.
- The methoxy group further modulates solubility and steric effects .
Ring Saturation and Heteroatom Modifications
2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid
- Key Differences : Features a pyridoindole core (additional nitrogen atom) and full saturation of the piperidine ring.
- The fully saturated ring reduces conformational flexibility, which may limit off-target interactions .
Functional Group Additions
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates
- Key Differences : Replaces the indole ring with a pyrrole system and adds ester groups.
- Impact : The pyrrole ring’s smaller size and reduced aromaticity decrease steric hindrance, facilitating nucleophilic substitutions. Ethyl esters enhance solubility in organic phases during synthesis .
- Synthetic Efficiency : Yields for analogous compounds reach 94–98%, indicating high efficiency for Boc-protected intermediates .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Ring System | Molecular Weight | Key Applications | Reference |
|---|---|---|---|---|
| 1-[(tert-Butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | C4-OH, dihydroindole | 307.33 (calc.) | Protease inhibitors, peptidomimetics | [2], [4] |
| 1-[(tert-Butoxy)carbonyl]-4,6-dimethoxy-2,3-dihydro-1H-indole-2-carboxylic acid | C4/C6-OCH3, dihydroindole | 351.38 (calc.) | Prodrug intermediates | [2] |
| 2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | Pyridoindole, saturated ring | 316.35 | Kinase inhibitors | [6] |
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : While direct toxicity data for this compound is limited, structurally similar tert-butoxycarbonyl (Boc)-protected indoles exhibit acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in a cool, dry place away from oxidizers and heat sources, as Boc groups are sensitive to acidic/thermal degradation .
Q. What is a standard synthetic route for preparing this compound?
- Methodological Answer :
- Key Steps :
Indole Core Formation : Start with a substituted indole precursor (e.g., 4-hydroxyindole).
Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM, using DMAP as a catalyst .
Carboxylic Acid Functionalization : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester intermediate under basic conditions (e.g., NaOH/EtOH) .
- Example Protocol : A related indole-carboxylic acid synthesis involves refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid for 2.5–3 hours .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable Selection : Prioritize factors like temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
- Design Matrix : Use a 2³ factorial design to test combinations. For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp | 25°C | 60°C |
| Catalyst | 0.1 eq | 0.5 eq |
| Solvent | THF | DMF |
- Response Analysis : Measure yield and purity (HPLC/NMR) to identify significant interactions. For instance, higher temperatures may accelerate Boc protection but risk decomposition .
Q. What analytical techniques are most effective for characterizing structural purity and conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous Boc-protected thiazolidine-carboxylic acids .
- NMR Analysis : Use H/C NMR to confirm Boc group integrity (tert-butyl signals at ~1.3 ppm in H NMR) and indole ring substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm error), critical for intermediates prone to side reactions (e.g., overprotection) .
Q. How can computational modeling predict reactivity of intermediates during synthesis?
- Methodological Answer :
- DFT Calculations : Simulate transition states for Boc deprotection under acidic conditions (e.g., HCl/dioxane) to identify kinetic barriers .
- Solvent Effects : Use COSMO-RS models to predict solvation energies and optimize solvent selection (e.g., DCM vs. EtOAc) for carboxylation steps .
- Reactivity Descriptors : Fukui indices can highlight nucleophilic/electrophilic sites on the indole ring, guiding regioselective functionalization .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported hazard classifications for Boc-protected indoles?
- Methodological Answer :
- Case Study : reports "no known hazards" for a Boc-tetrahydroquinoline, while classifies a similar compound as acutely toxic.
- Resolution :
Contextualize Use Cases : Differences may arise from substituent effects (e.g., electron-withdrawing groups increasing toxicity).
Precautionary Principle : Assume worst-case hazards until compound-specific data is available. Conduct in vitro toxicity assays (e.g., Ames test) for risk assessment .
Experimental Design for Functional Studies
Q. What strategies enhance the stability of this compound in aqueous media for biological assays?
- Methodological Answer :
- pH Control : Maintain pH >7 to prevent Boc cleavage. Use buffers like phosphate (pH 7.4) or HEPES .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO immediately before use to minimize hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative degradation of the indole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
